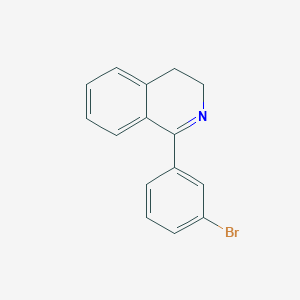
1-(3-Bromophenyl)-3,4-dihydroisoquinoline
描述
1-(3-Bromophenyl)-3,4-dihydroisoquinoline is an organic compound that belongs to the class of isoquinolines It features a bromophenyl group attached to a dihydroisoquinoline structure
属性
CAS 编号 |
143576-15-2 |
|---|---|
分子式 |
C15H12BrN |
分子量 |
286.17 g/mol |
IUPAC 名称 |
1-(3-bromophenyl)-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C15H12BrN/c16-13-6-3-5-12(10-13)15-14-7-2-1-4-11(14)8-9-17-15/h1-7,10H,8-9H2 |
InChI 键 |
QWPYVLPFYUOLNX-UHFFFAOYSA-N |
规范 SMILES |
C1CN=C(C2=CC=CC=C21)C3=CC(=CC=C3)Br |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-3,4-dihydroisoquinoline typically involves the following steps:
Isoquinoline Formation: The dihydroisoquinoline core can be synthesized via the Pictet-Spengler reaction, where an arylamine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline ring system.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
1-(3-Bromophenyl)-3,4-dihydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the bromine atom or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dehalogenated products or reduced functional groups.
Substitution: Formation of substituted isoquinoline derivatives.
科学研究应用
1-(3-Bromophenyl)-3,4-dihydroisoquinoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of drugs targeting neurological disorders and cardiovascular diseases.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: Employed in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(3-Bromophenyl)-3,4-dihydroisoquinoline involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can enhance binding affinity through halogen bonding, while the dihydroisoquinoline core can interact with hydrophobic pockets in the target protein. This compound may modulate the activity of enzymes or receptors, leading to therapeutic effects in the treatment of diseases .
相似化合物的比较
Similar Compounds
1-(4-Bromophenyl)-3,4-dihydroisoquinoline: Similar structure with the bromine atom at the para position.
1-(3-Chlorophenyl)-3,4-dihydroisoquinoline: Similar structure with a chlorine atom instead of bromine.
1-(3-Methylphenyl)-3,4-dihydroisoquinoline: Similar structure with a methyl group instead of bromine.
Uniqueness
1-(3-Bromophenyl)-3,4-dihydroisoquinoline is unique due to the presence of the bromine atom at the meta position, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets and potentially leading to unique pharmacological profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


